N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(benzylsulfonyl)-1H-indol-1-yl)acetamide
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Overview
Description
“N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(benzylsulfonyl)-1H-indol-1-yl)acetamide” is a complex organic compound. Similar compounds, such as N-BENZO(1,3)DIOXOL-5-YL-ACETAMIDE, are provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds like benzo[d][1,3]dioxole-type benzylisoquinoline alkaloids have been synthesized using Pd-catalyzed arylation to set the aporphine framework, and Noyori asymmetric hydrogenation followed by diastereoselective resolution to achieve excellent enantioselectivity .Scientific Research Applications
Antimalarial and Antiviral Research
Compounds structurally related to N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(benzylsulfonyl)-1H-indol-1-yl)acetamide have been investigated for their potential in antimalarial and antiviral activities. For instance, sulfonamide derivatives have shown significant antimalarial activity, with some compounds demonstrating low cytotoxicity and promising selectivity indices against malaria parasites. This suggests their potential utility in developing new antimalarial agents (Fahim & Ismael, 2021).
Antibacterial Agents
Research into sulfonamide compounds bearing the benzodioxane moiety indicates strong antibacterial potential. Synthesis of such compounds has led to the discovery of molecules with potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains, showcasing the value of this chemical structure in combating bacterial infections (Abbasi et al., 2016).
Enzyme Inhibition for Disease Treatment
The design and synthesis of molecules with specific structural features, including those similar to this compound, have been explored for enzyme inhibition properties. For example, certain derivatives have been evaluated for their α-glucosidase and acetylcholinesterase inhibitory activities, indicating potential applications in treating diseases like diabetes and Alzheimer's (Abbasi et al., 2019).
Anticancer Activities
Compounds structurally akin to the specified compound have been synthesized and evaluated for their anticancer properties. Through various assays, some derivatives have demonstrated significant activity against different cancer cell lines, underlining the importance of this structural class in the development of new anticancer drugs (Ahmed et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(3-benzylsulfonylindol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5S/c28-25(26-13-19-10-11-22-23(12-19)32-17-31-22)15-27-14-24(20-8-4-5-9-21(20)27)33(29,30)16-18-6-2-1-3-7-18/h1-12,14H,13,15-17H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRQFEMTHFZSFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CN3C=C(C4=CC=CC=C43)S(=O)(=O)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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